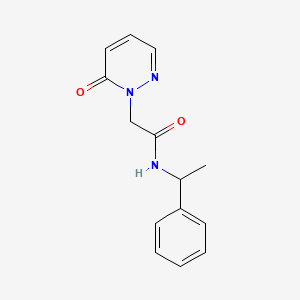

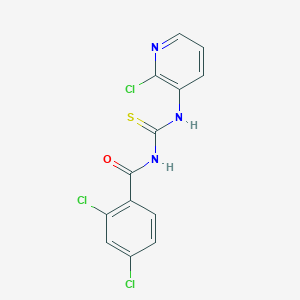

2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide is a novel thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .

Synthesis Analysis

The synthesis of this compound is achieved in two steps. The first step involves refluxing KSCN with 3,4-dichloro benzoyl chloride in CH3CN solvent . The second step involves the reaction of the resulting filtrate from the first step with 2-amino-5-chloropyridine .Molecular Structure Analysis

The molecular structure of this compound has been characterized by elemental analysis, FTIR, and 1H-NMR techniques . It has also been characterized by single-crystal X-ray diffraction method .Chemical Reactions Analysis

The copper (II), Cobalt (II), Nickel (II) and Zinc (II) chloride and acetate salts were coordinated with the ligand in the 1:1 and 1:2 mole ratios (M:L) in the solvent mixture of DMF/H2O or CHCl3/methanol to form the complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized by mass spectrometry, elemental analysis, magnetic moments, conductivity measurements, solubility test, UV-visible . The observed UV-visible, elemental analysis, molar conductivity, magnetic moment measurements and solubility test revealed that the metal ion in all prepared complexes adopted four coordinated square planar structures .Applications De Recherche Scientifique

Synthesis and Characterization Derivatives of N-(pyridine-2-ylcarbamothioyl)benzamide have been synthesized through the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. The process involves oxidation using copper(ii) chloride, leading to cyclization and the formation of new derivatives with potential applications in materials science and pharmaceutical research due to their complexation with copper(II) ions. This synthesis route highlights the compound's relevance in developing new chemical entities with desired biological or chemical properties (Adhami et al., 2014).

Cytotoxic Activity Research has explored the cytotoxic activity of related compounds against human cancer cell lines, including breast cancer and prostate adenocarcinoma. Some derivatives demonstrate significant cytotoxicity, offering a foundation for further investigation into anticancer agents. This underscores the potential of 2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide derivatives in oncological research and the development of new therapeutic agents (Adhami et al., 2014).

Antipathogenic Activity Thiourea derivatives, including compounds structurally similar to 2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide, have been investigated for their antipathogenic activity. These studies aim at developing novel antimicrobial agents with antibiofilm properties, critical in addressing antibiotic resistance and infections associated with biofilms. This application is particularly relevant in medical research and public health (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial Activity Some derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting the compound's potential in developing new antibacterial agents. This broad-spectrum activity is crucial for pharmaceutical research and development, especially in the era of increasing antibiotic resistance (Adam et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2,4-dichloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3N3OS/c14-7-3-4-8(9(15)6-7)12(20)19-13(21)18-10-2-1-5-17-11(10)16/h1-6H,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMPNQBLOMBOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)

![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)

![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)